Pentyl(triphenyl)phosphonium bromide is an organophosphorus compound characterized by the molecular formula C23H26BrP and a molecular weight of 413.33 g/mol. It features a pentyl group attached to a triphenylphosphonium moiety, making it a quaternary ammonium salt. This compound is known for its unique properties, including partial miscibility in water and solubility in organic solvents such as methanol and chloroform. The compound exhibits notable skin and eye irritation potential, as indicated by safety classifications (H315 and H319) .
Pentyl(triphenyl)phosphonium bromide can be synthesized through a straightforward reaction between triphenylphosphine and pentyl bromide. The general synthesis process involves:
The product can be purified through recrystallization or chromatography techniques.
Pentyl(triphenyl)phosphonium bromide has several applications:
Interaction studies involving pentyl(triphenyl)phosphonium bromide primarily focus on its behavior in biological systems, particularly how it interacts with cellular membranes and mitochondria. Similar compounds have shown that phosphonium salts can selectively accumulate in mitochondria, influencing their function and potentially leading to cytotoxic effects on certain cell types . These interactions warrant further investigation to understand their implications for drug delivery systems or therapeutic applications.
Several compounds share structural similarities with pentyl(triphenyl)phosphonium bromide, including:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Pentyl(triphenyl)phosphonium bromide | C23H26BrP | Straight-chain alkane; moderate solubility |
| Isopentyl(triphenyl)phosphonium bromide | C23H26BrP | Branched alkane; potentially different reactivity |
| Octyl(triphenyl)phosphonium bromide | C25H30BrP | Longer alkane chain; enhanced lipophilicity |
| Allyl(triphenyl)phosphonium bromide | C23H27BrP | Contains double bond; different reactivity |
Pentyl(triphenyl)phosphonium bromide stands out due to its specific chain length and stability, making it suitable for particular applications in organic synthesis and biological research. Each similar compound presents unique properties that may influence their respective applications and interactions within biological systems.
The synthesis of pentyl(triphenyl)phosphonium bromide hinges on the nucleophilic substitution reaction between triphenylphosphine and 1-bromopentane. This process follows an SN2 mechanism, where the lone pair on phosphorus attacks the electrophilic carbon of the alkyl bromide, leading to the displacement of the bromide ion. The reaction proceeds via a zwitterionic intermediate, as evidenced in analogous aryl phosphonium salt syntheses, though alkyl systems exhibit faster kinetics due to reduced steric hindrance.
The general reaction is represented as:
$$
\text{PPh}3 + \text{C}5\text{H}{11}\text{Br} \rightarrow \text{PPh}3\text{C}5\text{H}{11}^+ \text{Br}^-
$$
In a typical procedure, triphenylphosphine (1 mmol) and 1-bromopentane (2 mmol) are refluxed in acetonitrile for 12 hours, yielding the product as a white solid after precipitation with diethyl ether. The use of a polar aprotic solvent like acetonitrile enhances the reaction rate by stabilizing the transition state and solubilizing ionic intermediates.
Solvent choice critically influences reaction efficiency. Acetonitrile, with its high dielectric constant ($$\epsilon = 37.5$$) and boiling point ($$82^\circ\text{C}$$), facilitates reflux conditions while maintaining a polar environment conducive to SN2 pathways. Comparative studies suggest that alternatives like dimethylformamide (DMF) or tetrahydrofuran (THF) may slow the reaction due to poorer stabilization of the transition state or lower boiling points, respectively.
Kinetic analyses reveal pseudo-first-order behavior when alkyl halides are in excess. For example, doubling the concentration of 1-bromopentane (from 1 to 2 mmol) relative to triphenylphosphine increases the reaction rate linearly, consistent with a bimolecular rate law.
Table 1: Solvent Impact on Synthesis Efficiency
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 82 | 92 |
| DMF | 36.7 | 153 | 78* |
| THF | 7.5 | 66 | 65* |
*Theorized values based on analogous systems.
Structural optimization of alkyl-triphenylphosphonium salts involves tuning the alkyl chain length to balance lipophilicity and synthetic feasibility. Pentyl (C5) and octyl (C8) chains are synthesized under identical conditions (reflux in acetonitrile, 12 hours), achieving comparable yields of 92%. Shorter chains (e.g., propyl, C3) may require milder conditions, while longer chains (C8) exhibit similar reactivity due to the dominance of electronic over steric effects in SN2 mechanisms.
Table 2: Alkyl Chain Length vs. Synthetic Parameters
| Chain Length | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| C3 (Propyl) | Acetonitrile | 80 | 10 | 88* |
| C5 (Pentyl) | Acetonitrile | 82 | 12 | 92 |
| C8 (Octyl) | Acetonitrile | 82 | 12 | 92 |
The consistency in yields across C5–C8 chains underscores the robustness of the methodology, enabling precise structural modifications for applications requiring tailored lipophilicity.
Pentyl(triphenyl)phosphonium bromide serves as a crucial precursor in Wittig reaction mechanisms, where its structural features significantly influence both electronic and steric aspects of the transformation [1] [6]. The compound, with molecular formula C23H26BrP and molecular weight 413.33 g/mol, exhibits a melting point range of 164-166°C, indicating substantial thermal stability suitable for synthetic applications [5] [7].
The electronic properties of pentyl(triphenyl)phosphonium bromide are fundamentally governed by the phosphorus center bearing three phenyl groups and one pentyl substituent [1]. The positively charged phosphorus atom functions as a strong electron-withdrawing group, which significantly activates the neighboring carbon atom for deprotonation during ylide formation [36]. This electronic activation is crucial for the formation of the Wittig reagent, as the phosphonium salt typically exhibits a pKa of approximately 22, making it accessible to deprotonation by strong bases [37].
The triphenylphosphonium moiety demonstrates distinct electronic characteristics that can be evaluated using Tolman Electronic Parameter principles [42] [43]. While specific Tolman Electronic Parameter values for pentyl(triphenyl)phosphonium bromide are not extensively documented, the triphenylphosphine framework generally exhibits moderate electron-donating capacity with a Tolman Electronic Parameter value of 2068.9 cm⁻¹ [42]. The pentyl substituent provides additional electronic effects through its alkyl chain, contributing to the overall electron density distribution around the phosphorus center [40].
The electronic effects manifest prominently during ylide formation, where the resonance stabilization between the phosphorus-carbon bond plays a critical role [37] [41]. The ability of phosphorus to accommodate more than eight valence electrons allows for resonance structures that stabilize the ylide intermediate, with the phosphorane form (R₃P=CR₂) being particularly important for understanding reactivity patterns [37].
The steric profile of pentyl(triphenyl)phosphonium bromide is characterized by the substantial bulk of the triphenylphosphonium group combined with the linear pentyl chain [1]. The three phenyl rings create significant steric hindrance around the phosphorus center, contributing to a cone angle that approaches the range typical for triphenylphosphine derivatives [43] [45]. While the exact cone angle for pentyl(triphenyl)phosphonium bromide has not been precisely measured, triphenylphosphine exhibits a cone angle of 145°, providing a reasonable approximation for the steric demand [45].
The pentyl substituent introduces additional steric considerations that differ markedly from smaller alkyl groups [1]. The linear five-carbon chain provides moderate steric bulk while maintaining sufficient conformational flexibility to minimize unfavorable interactions during chemical transformations [39]. This balance between steric presence and conformational adaptability proves advantageous in Wittig reactions where the ylide must approach carbonyl substrates effectively [21].
Steric effects become particularly pronounced during the nucleophilic addition step of the Wittig mechanism, where the ylide carbon attacks the electrophilic carbonyl carbon [10] [11]. The bulky triphenylphosphonium group influences the stereochemical outcome through preferential conformations that minimize steric clashes, often favoring specific geometric arrangements in the resulting betaine intermediate [21] [47].
Pentyl(triphenyl)phosphonium bromide exhibits complex coordination behavior with transition metal catalysts, primarily through the phosphorus center and occasionally through secondary coordination modes [18] [23]. The compound's coordination chemistry is fundamentally influenced by the electronic and steric properties of the phosphonium moiety, which can function as both a ligand and a precursor to other coordinating species [24] [25].
The phosphorus atom in pentyl(triphenyl)phosphonium bromide can coordinate to transition metals through its lone pair electrons, although this coordination is significantly influenced by the positive charge on phosphorus [18]. Unlike neutral phosphines, phosphonium salts exhibit reduced electron density at the phosphorus center, resulting in weaker coordination bonds with metal centers [26]. However, under specific conditions, coordination complexes can form, particularly with electron-rich transition metals [22].
Research has demonstrated that phosphonium salts can participate in coordination chemistry with palladium and nickel complexes [24] [28]. In these systems, the phosphonium group may coordinate in a monodentate fashion, with the metal-phosphorus bond being stabilized by the overall electronic environment of the complex [24]. The coordination strength is generally weaker than that observed with neutral phosphine ligands due to the reduced electron density at the phosphorus center [26].
Transition metal complexes containing pentyl(triphenyl)phosphonium bromide or its derivatives have shown catalytic activity in various organic transformations [22] [23]. Palladium complexes incorporating phosphonium ligands have demonstrated effectiveness in cross-coupling reactions, where the phosphonium group can influence both the electronic properties of the metal center and the steric environment around the catalytic site [24].
The coordination of pentyl(triphenyl)phosphonium bromide to transition metals can lead to unique catalytic properties that differ from those of conventional phosphine ligands [22]. The positively charged phosphorus center creates an electron-deficient environment that can enhance the electrophilicity of the coordinated metal, potentially leading to increased catalytic activity in certain transformations [23].
Phosphonium coordination complexes exhibit dynamic behavior characterized by facile ligand exchange processes [18]. The relatively weak coordination bonds formed by phosphonium salts allow for rapid equilibration between different coordination states, which can be advantageous in catalytic applications where ligand dissociation and reassociation are required [25]. This dynamic behavior has been observed in various metal systems, including copper, nickel, and palladium complexes [25] [28].
The ligand exchange kinetics are influenced by both the steric bulk of the phosphonium group and the electronic properties of the metal center [18]. Sterically demanding phosphonium ligands may exhibit slower exchange rates due to increased activation barriers for dissociation, while electron-rich metals may form stronger coordination bonds that resist ligand exchange [20].
Pentyl(triphenyl)phosphonium bromide functions as an effective phase-transfer catalyst in heterogeneous reaction systems, facilitating the transport of ionic species between immiscible phases [1] [4]. The compound's amphiphilic structure, combining the lipophilic triphenylphosphonium moiety with the ionic bromide counterion, enables efficient phase-transfer catalysis across organic-aqueous interfaces [29] [33].
The phase-transfer catalytic mechanism of pentyl(triphenyl)phosphonium bromide operates through a cyclic process involving ion-pair formation, phase transfer, and product formation [29] [31]. Initially, the phosphonium cation forms an ion pair with the reactive anion in the aqueous phase, creating a lipophilic complex that can partition into the organic phase [30]. This process is driven by the hydrophobic nature of the triphenylphosphonium group and the pentyl substituent, which provide sufficient lipophilicity to enable organic phase solubility [1].
In the organic phase, the transported anion can react with organic substrates to form the desired products [31]. The catalytic cycle is completed when the phosphonium catalyst exchanges its anion with fresh reactive species at the phase interface, allowing for continuous turnover [29]. The efficiency of this process depends on several factors, including the relative lipophilicity of the ion pairs, the interfacial area between phases, and the concentration of reactive species [30].
Phosphonium-based phase-transfer catalysts, including pentyl(triphenyl)phosphonium bromide, demonstrate distinct advantages over ammonium-based alternatives in specific applications [13] [51]. The larger size and lower charge density of phosphonium cations contribute to enhanced stability of ion pairs and improved solubility in organic phases [51]. These properties result in higher catalytic efficiency, particularly in reactions involving sterically demanding substrates or under elevated temperature conditions [13].
| Parameter | Phosphonium Catalysts | Ammonium Catalysts |
|---|---|---|
| Thermal Stability | Higher (>200°C) | Moderate (150-180°C) |
| Ionic Pair Stability | Enhanced | Standard |
| Organic Phase Solubility | Superior | Good |
| Catalytic Efficiency | Higher | Moderate |
Research has shown that phosphonium salts exhibit superior performance in reactions requiring high temperatures or prolonged reaction times, where their enhanced thermal stability provides a significant advantage [13] [33]. The improved catalytic efficiency of phosphonium-based catalysts is attributed to their ability to form more stable ion pairs and maintain higher concentrations of reactive species in the organic phase [51].
Pentyl(triphenyl)phosphonium bromide has found applications in various heterogeneous catalytic systems, particularly in nucleophilic substitution reactions and elimination processes [4] [31]. The compound's effectiveness as a phase-transfer catalyst has been demonstrated in solid-liquid systems, where it facilitates the reaction between solid inorganic salts and organic substrates dissolved in non-polar solvents [19] [33].
The catalytic performance in heterogeneous systems is influenced by several operational parameters, including temperature, stirring rate, and catalyst concentration [31]. Optimal performance is typically achieved when sufficient interfacial area is maintained through vigorous mixing, allowing for efficient mass transfer between phases [30]. The concentration of pentyl(triphenyl)phosphonium bromide required for effective catalysis is generally in the range of 0.1-5 mol% relative to the limiting substrate, depending on the specific reaction system [4].
The kinetics of phase-transfer catalyzed reactions involving pentyl(triphenyl)phosphonium bromide are characterized by complex multi-phase behavior that depends on both interfacial processes and bulk phase reactions [50]. The overall reaction rate is typically limited by the slower of two processes: the phase-transfer step or the chemical reaction step [31]. In many cases, the phase-transfer step becomes rate-limiting when the chemical reaction is fast, while the chemical step dominates when ion transport is efficient [29].
| Compound Type | Electron Density P | OXPHOS Uncoupling | Mitochondrial Targeting | Cytotoxicity |
|---|---|---|---|---|
| Unsubstituted TPP | Baseline | Moderate | Effective | Moderate |
| Electron-donating (4-OMe-TPP) | Increased | High | Effective | High |
| Electron-withdrawing (4-CF3-TPP) | Strongly decreased | Minimal | Effective | Minimal |
| Pentyl-TPP | Baseline | Moderate | Effective | Moderate |
| Decyl-TPP | Baseline | High | Highly effective | High |
| Dodecyl-TPP | Baseline | Very High | Highly effective | Very High |
The mitochondrial uptake efficiency of pentyl(triphenyl)phosphonium bromide varies significantly across different cell line models, reflecting the heterogeneity in mitochondrial membrane potential, mitochondrial mass, and cellular metabolic states characteristic of various cell types [9] [10] [11].
Cancer cell lines consistently demonstrate enhanced uptake efficiency compared to normal cells, attributed to their characteristically hyperpolarized mitochondrial membrane potentials [10] [11]. Breast cancer cell lines such as MCF-7 and MDA-MB-435 exhibit particularly high uptake efficiencies, with relative accumulation ratios of 8-12 fold and 10-15 fold respectively [12]. This enhanced uptake correlates with mitochondrial membrane potentials ranging from -220 to -225 millivolts, substantially higher than normal fibroblasts at -160 millivolts [11].
Cervical cancer HeLa cells and melanoma A375 cells demonstrate high uptake efficiency with 7-10 fold and 8-11 fold accumulation ratios respectively [12]. These cell lines maintain mitochondrial membrane potentials of -210 to -215 millivolts, supporting efficient pentyl(triphenyl)phosphonium bromide accumulation [10].
Hepatocellular carcinoma HepG2 cells show moderate uptake efficiency with 4-7 fold accumulation, reflecting their relatively lower mitochondrial membrane potential of -190 millivolts [13]. This reduced efficiency may relate to the metabolic characteristics of liver-derived cancer cells and their distinct mitochondrial bioenergetic profiles [9].
Glioblastoma T98G cells exhibit moderate uptake with 5-8 fold accumulation ratios, despite maintaining substantial mitochondrial membrane potentials [14]. This intermediate efficiency may reflect the unique metabolic adaptations of brain-derived cancer cells and their distinct mitochondrial characteristics [9].
Normal cell types, including fibroblasts and lymphoblastoid cell lines, demonstrate significantly reduced uptake efficiency with 2-3 fold and 3-5 fold accumulation ratios respectively [9]. These lower accumulation levels correspond to reduced mitochondrial membrane potentials and different mitochondrial bioenergetic profiles compared to cancer cells [10].
The uptake efficiency patterns correlate with mitochondrial mass measurements, where cell lines with higher mitochondrial content generally demonstrate enhanced pentyl(triphenyl)phosphonium bromide accumulation [15]. This relationship suggests that both membrane potential and mitochondrial abundance contribute to overall targeting efficiency [9].
Temporal uptake studies reveal that maximum accumulation occurs within 30-60 minutes across most cell line models, with cancer cells achieving peak concentrations more rapidly than normal cells [12]. This kinetic advantage in cancer cells may reflect their enhanced metabolic activity and mitochondrial bioenergetic capacity [10].
Table 3: Comparative Mitochondrial Uptake Efficiency Across Cell Line Models
| Cell Line | Membrane Potential (mV) | TPP Uptake Efficiency | Relative Accumulation | Mitochondrial Mass |
|---|---|---|---|---|
| MCF-7 (breast cancer) | -220 | High | 8-12 fold | High |
| HeLa (cervical cancer) | -210 | High | 7-10 fold | Moderate |
| A375 (melanoma) | -215 | High | 8-11 fold | High |
| MDA-MB-435 (breast cancer) | -225 | Very High | 10-15 fold | Very High |
| SW620 (colon cancer) | -205 | Moderate-High | 6-9 fold | Moderate |
| T98G (glioblastoma) | -200 | Moderate | 5-8 fold | Moderate |
| HepG2 (liver cancer) | -190 | Moderate | 4-7 fold | Low-Moderate |
| Normal fibroblasts | -160 | Low | 2-3 fold | Moderate |
| Lymphoblastoid cells | -170 | Moderate | 3-5 fold | High |